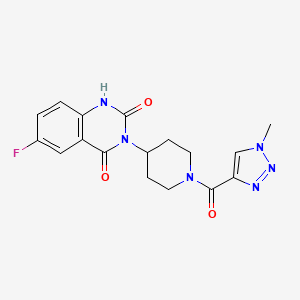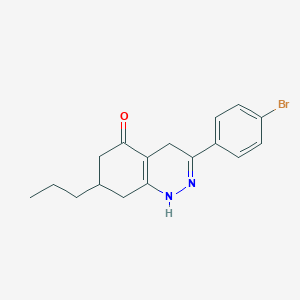
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The synthesis route can often be optimized to improve yield, reduce cost, or make the process more environmentally friendly.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The analysis provides information about the lengths and angles of chemical bonds, the presence of functional groups, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, optical activity, and stability. These properties can affect how the compound is stored, handled, and used.科学的研究の応用
Chemical Synthesis and Structural Analysis
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one and its derivatives are often involved in chemical synthesis and structural analysis. Compounds with bromophenyl groups are synthesized through multicomponent reactions and characterized using various spectroscopic methods. The structural aspects of these compounds are meticulously analyzed through crystallographic studies, revealing their conformational details and molecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in further scientific research (Sapnakumari et al., 2014), (Da, 2002), (Xiang, 2009).
Biomedical Applications
Several studies have investigated the biomedical potential of bromophenyl derivatives. These compounds have shown promising results in the regulation of inflammatory diseases and other biomedical applications. Docking studies suggest their relevance in biomedical fields, possibly due to their structural attributes and biological interactions (Ryzhkova et al., 2020).
Antifungal and Antimicrobial Properties
Research indicates that certain bromophenyl derivatives exhibit significant in vitro activity against a range of pathogenic fungi and bacteria. These compounds are specifically potent against strains resistant to common treatments, highlighting their potential as novel antimicrobial agents. The studies emphasize the compound's broad-spectrum activity and low cytotoxicity, marking them as potential candidates for therapeutic applications (Buchta et al., 2004), (Sampal et al., 2018).
Synthesis and Study of Derivatives
Compounds similar to 3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one are synthesized and studied for various scientific applications, including the synthesis of derivatives with potential pharmaceutical applications. These studies involve the synthesis of complex structures and the analysis of their chemical properties and interactions (Gallati et al., 2020), (Sniady et al., 2007).
Safety And Hazards
The safety and hazards of a compound are extremely important. This includes understanding its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used to communicate this information.
将来の方向性
Future directions could involve optimizing the synthesis route, finding new uses for the compound, or modifying its structure to improve its properties.
特性
IUPAC Name |
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-2-3-11-8-16-14(17(21)9-11)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,11,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSUAZUDCMBZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
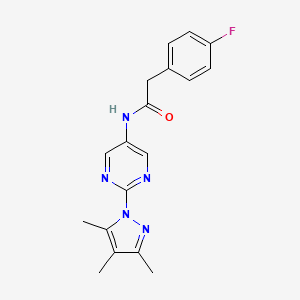
![3-Tert-butyl-6-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2452452.png)
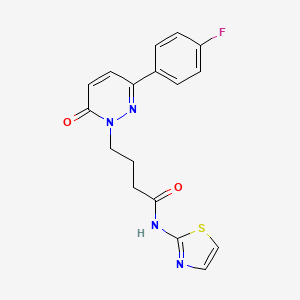
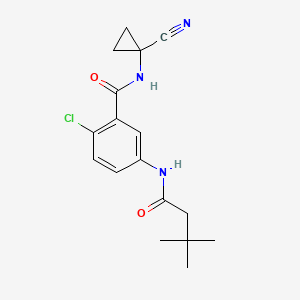
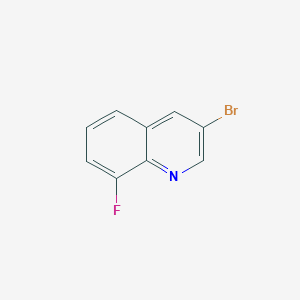
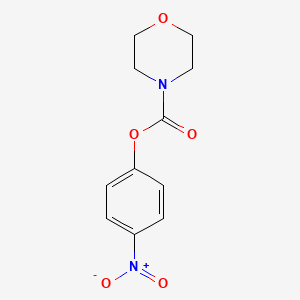
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)
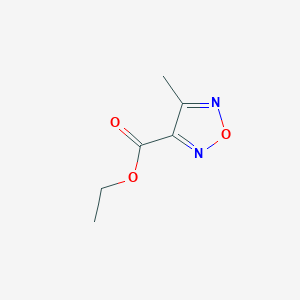
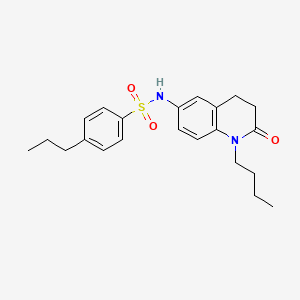
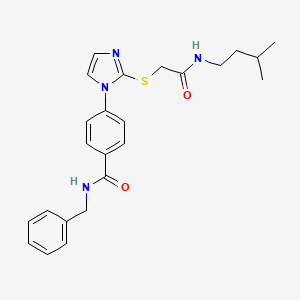
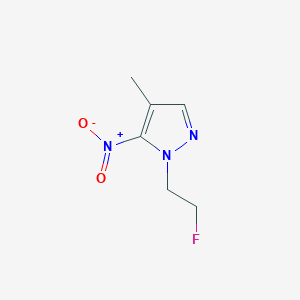
![4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2452465.png)
